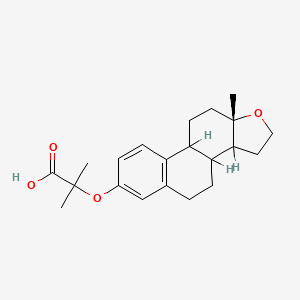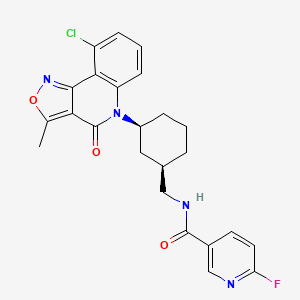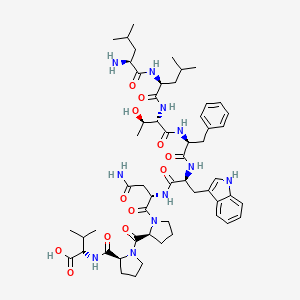
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- is a complex organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a seleno group, a thioxo group, and various alkyl and aryl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives, seleno reagents, and thioxo compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The aryl and alkyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products
The major products formed from these reactions include selenoxide derivatives, thiol derivatives, and substituted pyrimidinone compounds.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno and thioxo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4(1H)-Pyrimidinone derivatives with different substituents.
- Seleno compounds with similar structural features.
- Thioxo compounds with analogous reactivity.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-2-thioxo- lies in its combination of seleno and thioxo groups, along with its specific aryl and alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
172256-00-7 |
|---|---|
Fórmula molecular |
C23H26N2O2SSe |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
6-(3,5-dimethylphenyl)selanyl-1-(phenylmethoxymethyl)-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C23H26N2O2SSe/c1-15(2)20-21(26)24-23(28)25(14-27-13-18-8-6-5-7-9-18)22(20)29-19-11-16(3)10-17(4)12-19/h5-12,15H,13-14H2,1-4H3,(H,24,26,28) |
Clave InChI |
OHNSWWDLDFEMID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)[Se]C2=C(C(=O)NC(=S)N2COCC3=CC=CC=C3)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


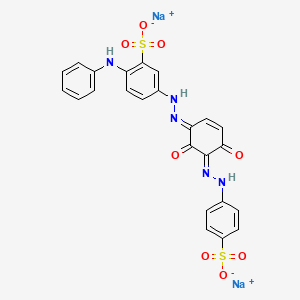
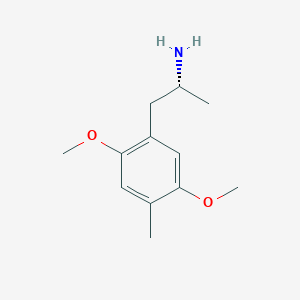

![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
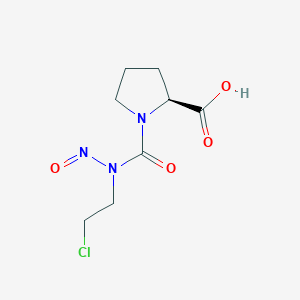

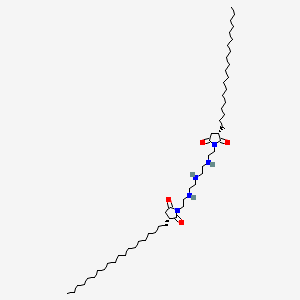

![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
